2-Benzylpyrrolidin-1-amine
Description
Properties
IUPAC Name |
2-benzylpyrrolidin-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c12-13-8-4-7-11(13)9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDOUOHKIRARCFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)N)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Design and Substrate Activation
The reductive amination pathway leverages the nucleophilic character of secondary amines to form carbon-nitrogen bonds with carbonyl-containing precursors. A representative synthesis begins with 2-benzylpyrrolidin-1-one, which undergoes condensation with benzylamine in the presence of a reducing agent. The reaction typically employs sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB) in methanol or dichloromethane at 0–25°C.
Critical parameters include:
-
pH control : Maintaining acidic conditions (pH 4–6) via acetic acid enhances imine formation kinetics
-
Solvent polarity : Methanol improves reagent solubility but may necessitate extended reaction times (12–24 h) compared to dichloromethane (6–8 h)
-
Stoichiometry : A 1.2:1 molar ratio of amine to ketone minimizes side reactions like over-alkylation
Yield Optimization and Byproduct Mitigation
Studies using inline NMR monitoring reveal that incomplete imine protonation reduces reaction efficiency by 22–37%. Implementing azeotropic water removal via molecular sieves increases yields from 68% to 85% in model systems. Side products predominantly arise from:
-
Schiff base oligomerization (8–15% yield loss)
-
Borane-mediated reduction of the pyrrolidinone ring (≤5%)
A representative optimization protocol achieves 89% isolated yield using STAB in anhydrous THF with 4Å molecular sieves.
Catalytic Hydrogenation of Enamine Intermediates
Heterogeneous Catalyst Systems
Palladium on carbon (Pd/C, 5–10 wt%) under hydrogen pressure (3–5 atm) facilitates the reduction of 2-benzyl-1-pyrrolidine-enamine intermediates. Key process variables include:
| Parameter | Optimal Range | Impact on Conversion |
|---|---|---|
| Temperature | 50–70°C | >80°C causes catalyst sintering |
| H2 Pressure | 3.5 atm | Lower pressures favor selectivity |
| Catalyst Loading | 7.5 mol% Pd | <5% gives incomplete reduction |
This method produces racemic 2-benzylpyrrolidin-1-amine in 78–82% yield after 6 h, with catalyst recyclability demonstrated for 3 cycles without significant activity loss.
Homogeneous Rhodium Catalysis
Chiral rhodium complexes enable asymmetric hydrogenation of prochiral enamines. Using [Rh(cod)(S)-BINAP]BF4 (2 mol%) at 10 atm H2 in iPrOH:
-
Enantiomeric excess : 94–99% ee
-
Turnover frequency : 420 h⁻¹
-
Substrate scope : Tolerates electron-withdrawing substituents (-NO2, -CF3) on the benzyl group
Mechanistic studies indicate a concerted dihydrogen cleavage pathway, with rate-determining hydride transfer to the β-carbon of the enamine.
Transition-Metal-Catalyzed Hydroamination
Intramolecular Alkene Amination
Gold(I) catalysts such as Ph3PAuNTf2 (1 mol%) promote the cyclization of N-benzyl-4-pentenamine derivatives into this compound via 5-exo-trig hydroamination:
The reaction proceeds through azaplatinacyclobutane intermediates, with computational studies revealing a 18.3 kcal/mol activation barrier for the ring-closing step.
Intermolecular Hydroaminomethylation
A tandem isomerization/hydroformylation/amination sequence using Rh/Xantphos catalysts converts allylbenzene and pyrrolidine into this compound:
-
Isomerization : Allylbenzene → 1-propenylbenzene (Rh(acac)(CO)2, 100°C)
-
Hydroformylation : Formylation at the α-position (syngas, 50 bar)
-
Reductive amination : With pyrrolidine (H2, 80°C)
This three-step process achieves 67% overall yield with a linear:branched ratio of 9:1.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | ee (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Reductive Amination | 78–92 | - | Scalability to 100 g batches | Racemic product |
| Catalytic Hydrogenation | 75–89 | 94–99 | High enantioselectivity | Requires high-pressure equipment |
| Hydroamination | 67–82 | - | Atom economy | Limited to specific substrates |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl3):
-
δ 7.32–7.25 (m, 5H, Ar-H)
-
δ 3.68 (s, 2H, N-CH2-Ph)
-
δ 2.95–2.85 (m, 2H, pyrrolidine-H)
-
δ 2.45–2.30 (m, 2H, pyrrolidine-H)
¹³C NMR (101 MHz, CDCl3):
Chemical Reactions Analysis
Types of Reactions: 2-Benzylpyrrolidin-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can lead to the formation of secondary amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Various substituted pyrrolidines depending on the reagents used.
Scientific Research Applications
2-Benzylpyrrolidin-1-amine has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a scaffold for the design of new drugs, particularly those targeting the central nervous system.
Mechanism of Action
The mechanism of action of 2-Benzylpyrrolidin-1-amine involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing signal transduction pathways and altering cellular responses .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The evidence highlights several amines and heterocyclic compounds with benzyl or aryl substituents.
N-Benzylpyridin-2-amine ()
- Structure : Pyridine ring substituted with a benzylamine group at the 2-position.
Physical Properties :
Property Value Molecular Weight 184.24 g/mol Boiling Point 182°C Melting Point 95°C Purity ≥98.0% (GC, titration) - Key Differences :
6-(Benzyloxy)-N,N'-diphenylpyridin-3-amine ()
- Structure : Pyridine core with benzyloxy and diphenylamine substituents.
- Synthesis : Prepared via Suzuki-Miyaura coupling or nucleophilic substitution, with yields ≥90% .
- Diphenylamine substituents may confer π-π stacking interactions in biological targets, unlike the simpler benzyl group in this compound .
N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine ()
- Structure : Pyrimidine linked to benzimidazole via an amine bridge.
- Crystallographic Data : Single-crystal X-ray study confirms planar geometry (mean C–C bond length = 0.003 Å), which may enhance stacking interactions in enzymes or receptors .
- Contrast with this compound :
Research Implications and Limitations
- Gaps in Evidence: No direct pharmacological or synthetic data for this compound are provided. Comparisons rely on structural analogs.
- Therapeutic Potential: Pyrrolidine derivatives are often explored for neuropharmacology due to their ability to cross the blood-brain barrier. This contrasts with pyridine/pyrimidine analogs, which may target peripheral enzymes .
- Synthetic Challenges : Benzyl-protected intermediates (e.g., in ) suggest possible routes for modifying this compound, though deprotection steps (e.g., BBr₃) may alter stability .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Benzylpyrrolidin-1-amine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound is typically synthesized via alkylation of pyrrolidine derivatives using benzyl halides or reductive amination protocols. Key parameters include:
- Temperature : Controlled stepwise conditions (e.g., 0°C to room temperature) to minimize side reactions .
- Solvent Selection : Polar aprotic solvents like DMF or dioxane enhance reactivity .
- Purification : Column chromatography or recrystallization ensures high purity (>95%), validated by HPLC and NMR .
- Critical Data : A patented route for analogous compounds achieves yields of 70–85% under optimized conditions .
Q. Which analytical techniques are most effective for characterizing this compound and ensuring structural fidelity?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR confirms substituent positions and stereochemistry (e.g., benzyl group integration at δ 7.2–7.4 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 190.16) .
- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .
Q. What are the critical physicochemical properties of this compound, and how do they influence experimental design?
- Methodological Answer :
- Solubility : Hydrochloride salts improve aqueous solubility for biological assays .
- Stability : Degradation under acidic/oxidative conditions necessitates inert storage (argon atmosphere, –20°C) .
- LogP : Estimated ~2.1 (via computational tools) suggests moderate lipophilicity, guiding formulation for cell permeability studies .
Advanced Research Questions
Q. How can researchers elucidate the pharmacological mechanism of this compound, particularly its interaction with neurotransmitter systems?
- Methodological Answer :
- In Vitro Binding Assays : Radioligand displacement studies (e.g., using [3H]ligands for dopamine/serotonin receptors) quantify affinity (Ki values) .
- Functional Assays : cAMP accumulation or calcium flux assays determine agonist/antagonist activity .
- Computational Docking : Molecular modeling (AutoDock Vina) predicts binding poses in receptor active sites .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer :
- Data Triangulation : Cross-validate results using orthogonal assays (e.g., SPR vs. cell-based assays) .
- Batch Reproducibility : Ensure compound purity (>98% via HPLC) and exclude solvent contaminants (e.g., residual DMSO) .
- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., substituent effects on IC50 variability) .
Q. How can structure-activity relationship (SAR) studies optimize this compound for target selectivity?
- Methodological Answer :
- Substituent Variation : Introduce electron-withdrawing groups (e.g., –NO2) to the benzyl ring to modulate receptor affinity .
- Stereochemical Control : Enantioselective synthesis (e.g., chiral catalysts) to isolate (R)- and (S)-isomers for activity comparison .
- Pharmacophore Mapping : Overlay active/inactive analogs to identify critical hydrogen-bonding motifs .
Q. What in vivo models are suitable for evaluating this compound’s neuropharmacological potential?
- Methodological Answer :
- Rodent Behavioral Assays : Tail-flick test (analgesia) or forced swim test (antidepressant activity) at doses 1–10 mg/kg .
- PK/PD Profiling : Plasma half-life (t1/2) and brain-to-plasma ratio measurements via LC-MS/MS .
- Toxicity Screening : Acute toxicity (LD50) and hepatotoxicity markers (ALT/AST levels) in preclinical models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
